molecular formula C20H12ClNO3 B5380321 (4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5380321
M. Wt: 349.8 g/mol
InChI Key: GKYYFQIATFDWIR-SFQUDFHCSA-N
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Description

(4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a chlorophenyl group, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 5-(2-chlorophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting intermediate is then cyclized with phenylglycine to form the final oxazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    Steviol Glycosides: Although structurally different, these compounds share some similarities in their biological activities and applications.

    2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound has a similar complexity and is used in similar research contexts.

Uniqueness

(4E)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLID

Properties

IUPAC Name

(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-16-9-5-4-8-15(16)18-11-10-14(24-18)12-17-20(23)25-19(22-17)13-6-2-1-3-7-13/h1-12H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYYFQIATFDWIR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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